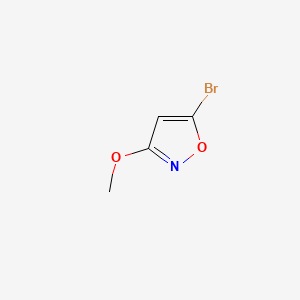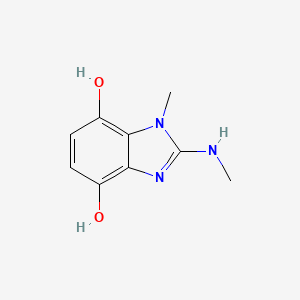
1-Methyl-2-(methylamino)benzimidazole-4,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(methylamino)benzimidazole-4,7-diol, also known as MAMB, is a synthetic compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of tyrosine kinases and has been found to exhibit anti-cancer activity in various preclinical studies.
作用機序
1-Methyl-2-(methylamino)benzimidazole-4,7-diol exerts its anti-cancer activity by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol specifically targets the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are overexpressed in many types of cancer. By inhibiting these receptors, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol blocks the downstream signaling pathways that lead to cell growth and survival.
Biochemical and Physiological Effects:
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis in cancer cells. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been reported to have a low toxicity profile in animal studies, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in lab experiments is its potency and specificity towards EGFR and VEGFR. This allows for the selective inhibition of these receptors without affecting other signaling pathways. Another advantage of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is its low toxicity profile, which makes it suitable for in vivo studies. However, one limitation of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the development of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol as an anti-cancer agent. One possible direction is to optimize its pharmacokinetic properties by improving its solubility and stability. Another direction is to explore its potential as a combination therapy with other chemotherapeutic agents or radiation therapy. Moreover, the development of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol analogs with improved potency and selectivity towards EGFR and VEGFR could lead to the discovery of novel anti-cancer agents.
Conclusion:
In conclusion, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a promising anti-cancer agent that exhibits potent inhibitory activity towards EGFR and VEGFR. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol as a therapeutic agent for cancer.
合成法
The synthesis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol involves the condensation of 2-amino-3-methylphenol with 2-chloro-4,7-dihydroxybenzimidazole in the presence of a base. The resulting product is then treated with methylamine to yield 1-Methyl-2-(methylamino)benzimidazole-4,7-diol. This method has been reported in the literature and has been optimized for high yields and purity.
科学的研究の応用
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis in preclinical studies. Moreover, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
1-methyl-2-(methylamino)benzimidazole-4,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOEDAVTCGDIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC(=C2N1C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



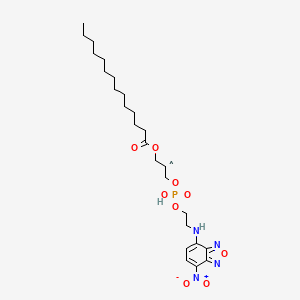

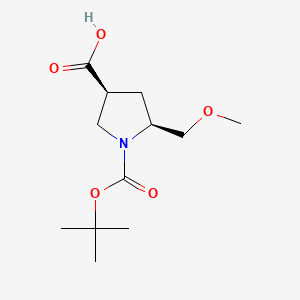


![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)
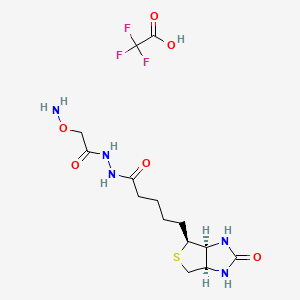
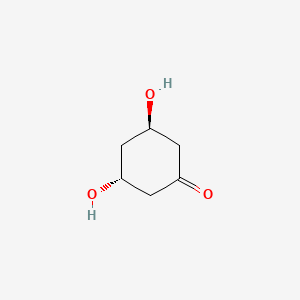
![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)

